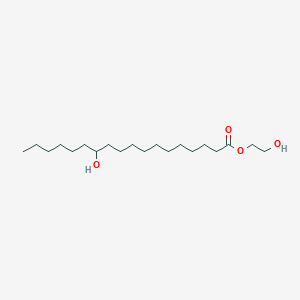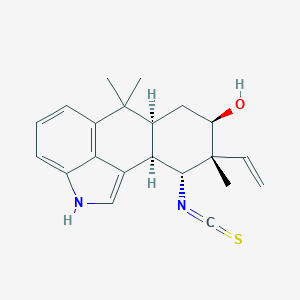
Hapalindole O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hapalindole O is a naturally occurring alkaloid that belongs to the family of hapalindoles. It was first isolated from the cyanobacterium Fischerella ambigua in 1992. Since then, it has been the subject of extensive research due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of hapalindole O is not fully understood. However, it is believed to work by inhibiting the activity of protein kinases. This inhibition leads to the activation of apoptotic pathways, which ultimately results in cell death.
Biochemical and Physiological Effects:
Hapalindole O has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses. It has also been shown to have anti-inflammatory properties and to be a potent antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of hapalindole O for lab experiments is its potency. It has been shown to be effective at very low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of hapalindole O is its complexity. The synthesis of hapalindole O is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on hapalindole O. One area of research is the development of hapalindole O analogs that are more potent and selective than the natural compound. Another area of research is the investigation of the mechanism of action of hapalindole O. Finally, the potential therapeutic applications of hapalindole O in the treatment of cancer, bacterial and fungal infections, and viral infections should be explored further.
In conclusion, hapalindole O is a complex natural alkaloid that has shown promising results in scientific research. It has a variety of potential therapeutic applications and is a subject of ongoing research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of hapalindole O is a complex process that involves several steps. The most common method of synthesis involves the use of Fischer indole synthesis. This method involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst. The resulting intermediate is then cyclized to form the indole ring system.
Applications De Recherche Scientifique
Hapalindole O has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have antitumor, antibacterial, antifungal, and antiviral properties. It has also been found to be a potent inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Propriétés
Numéro CAS |
106865-66-1 |
|---|---|
Nom du produit |
Hapalindole O |
Formule moléculaire |
C21H24N2OS |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,7S)-4-ethenyl-3-isothiocyanato-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-5-ol |
InChI |
InChI=1S/C21H24N2OS/c1-5-21(4)16(24)9-14-18(19(21)23-11-25)12-10-22-15-8-6-7-13(17(12)15)20(14,2)3/h5-8,10,14,16,18-19,22,24H,1,9H2,2-4H3/t14-,16+,18-,19+,21-/m0/s1 |
Clé InChI |
NUQRVLVXINMDRL-DJNKVENRSA-N |
SMILES isomérique |
C[C@@]1([C@@H](C[C@H]2[C@@H]([C@H]1N=C=S)C3=CNC4=CC=CC(=C43)C2(C)C)O)C=C |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)O)C |
SMILES canonique |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






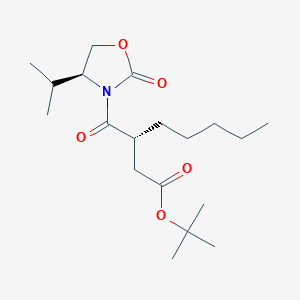


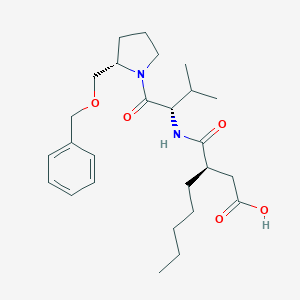


![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)
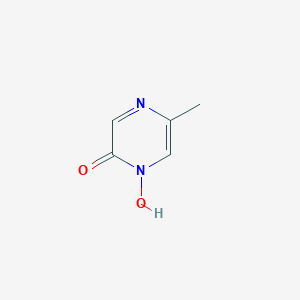
![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)
